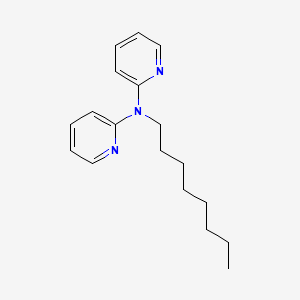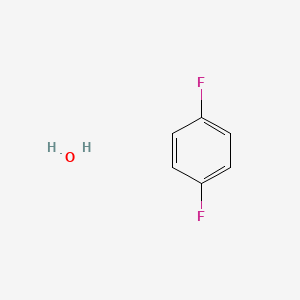
1,4-Difluorobenzene;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Difluorobenzene can be synthesized through several methods. One common approach involves the diazotization of 1,4-difluoroaniline followed by a Sandmeyer reaction to replace the diazonium group with a fluorine atom. This method typically requires the use of sodium nitrite and hydrofluoric acid under controlled conditions .
Industrial Production Methods: Industrial production of 1,4-Difluorobenzene often involves the direct fluorination of benzene using fluorine gas in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Difluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Major Products Formed:
Substitution: Products include various substituted fluorobenzenes depending on the nucleophile used.
Oxidation: Products can include difluorobenzoic acids.
Reduction: Products typically include partially or fully hydrogenated fluorobenzenes.
Applications De Recherche Scientifique
1,4-Difluorobenzene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of high-performance organic semiconductors for electronic devices.
Mécanisme D'action
The mechanism by which 1,4-Difluorobenzene exerts its effects is primarily through its interactions with other molecules. The fluorine atoms’ strong electronegativity influences the compound’s reactivity and interaction with various molecular targets. In coordination chemistry, it can form complexes with metals, affecting catalytic processes and material properties .
Comparaison Avec Des Composés Similaires
- 1,2-Difluorobenzene
- 1,3-Difluorobenzene
- 1,2,4-Trifluorobenzene
- Fluorobenzene
Comparison: 1,4-Difluorobenzene is unique due to the symmetrical placement of fluorine atoms, which imparts distinct electronic and steric properties compared to its isomers. This symmetry makes it particularly useful in applications requiring uniform electronic distribution, such as in organic semiconductors .
Propriétés
Numéro CAS |
220859-57-4 |
|---|---|
Formule moléculaire |
C6H6F2O |
Poids moléculaire |
132.11 g/mol |
Nom IUPAC |
1,4-difluorobenzene;hydrate |
InChI |
InChI=1S/C6H4F2.H2O/c7-5-1-2-6(8)4-3-5;/h1-4H;1H2 |
Clé InChI |
NUPLJOFLMCIIHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1F)F.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


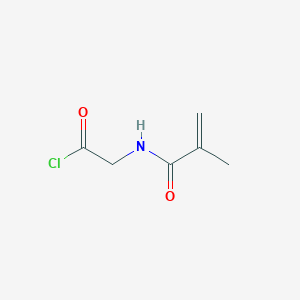
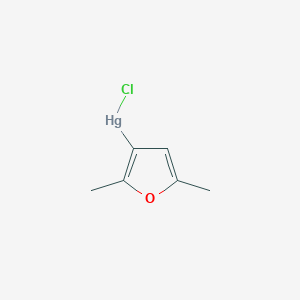

![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)

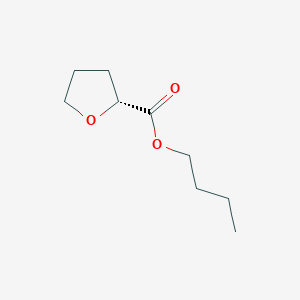
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
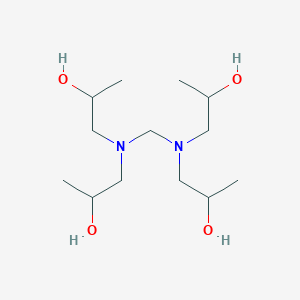
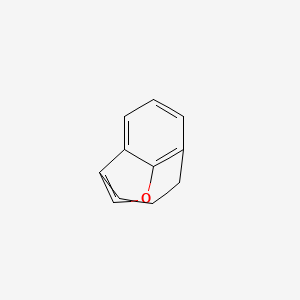
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

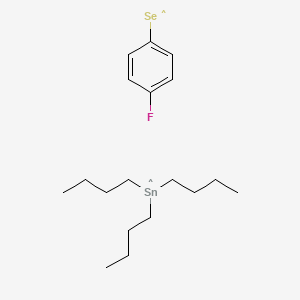
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
